Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate

Description

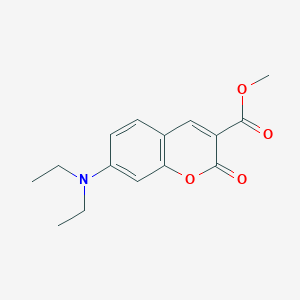

Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate is a coumarin derivative characterized by a fused benzopyrone core substituted with a diethylamino group at the 7-position and a methyl ester at the 3-position. Its molecular formula is C₁₅H₁₇NO₄ (molecular weight: 275.30) . The compound is synthesized via Knoevenagel condensation between 4-(diethylamino)-2-hydroxybenzaldehyde and dimethyl malonate, catalyzed by piperidine in methanol, yielding 84% of the product . Key spectral features include:

- IR: Peaks at 1730 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (lactone C=O) .

- NMR: Distinct signals for the methyl ester (δ 3.48 ppm for NCH₂ and δ 1.14 ppm for NCH₂CH₃) .

- UV-Vis/fluorescence: Absorption at 415 nm and emission at 464 nm (quantum yield ΦF = 0.08 in acetonitrile) .

The diethylamino group enhances electron-donating properties, improving fluorescence, while the methyl ester balances lipophilicity and hydrolytic stability .

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-(diethylamino)-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-4-16(5-2)11-7-6-10-8-12(14(17)19-3)15(18)20-13(10)9-11/h6-9H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEXJHKRLWTKGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .

Industrial Production Methods

Industrial production of this compound often employs one-pot synthesis methods to enhance efficiency and yield. These methods include the use of solid acid catalysts, which are environmentally friendly and cost-effective. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Fluorescent Probes

Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate is widely used as a fluorescent probe in biological imaging and fluorescence microscopy. Its strong fluorescence properties enable researchers to visualize cellular processes and interactions effectively.

The compound has shown promise in various biological applications:

- Anticancer Properties : Research indicates significant anticancer activity against various cell lines, as shown in the table below:

| Cell Line | Treatment Duration | IC50 (μM) |

|---|---|---|

| MCF-7 (breast) | 24 h | 32.01 |

| HeLa (cervical) | 48 h | 27.84 |

| DU145 (prostate) | 72 h | 19.52 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and cell cycle arrest.

- Antidiabetic Effects : The compound inhibits α-amylase activity, which is crucial for carbohydrate metabolism, potentially lowering blood glucose levels.

- Antimicrobial Activity : Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent.

Optical Materials

Due to its fluorescent properties, this compound is incorporated into optical materials, enhancing brightness and whiteness in various applications such as fluorescent fibers and sensors.

Cellular Imaging Studies

In a study focused on cellular dynamics, researchers utilized this compound to visualize solvation dynamics and protein interactions within cellular environments. This demonstrated its utility as a fluorescent marker for studying biological processes.

In Vivo Cancer Studies

In vivo experiments indicated that treatment with this compound resulted in reduced tumor growth in xenograft models of breast cancer, providing evidence for its therapeutic potential against cancer.

Mechanism of Action

The mechanism of action of Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate primarily involves its interaction with light. The compound absorbs light at specific wavelengths, leading to electronic excitation. Upon returning to the ground state, it emits light, which is the basis for its fluorescent properties. This mechanism is exploited in various applications, including fluorescence microscopy and optical sensing .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Substituent Effects on Fluorescence: The diethylamino group at position 7 in the target compound red-shifts absorption/emission compared to hydroxy or methyl-substituted analogs (e.g., λabs 415 nm vs. 350 nm for 7-hydroxy derivatives) . This is attributed to the electron-donating nature of the diethylamino group, which stabilizes the excited state . Ester Groups: Methyl esters exhibit slower hydrolysis rates than ethyl or allyl esters under basic conditions, making them more stable in biological assays . For example, saponification of the methyl ester to the carboxylic acid (using 2M NaOH) proceeds in 56% yield, while ethyl esters require harsher conditions .

Crystallographic and Supramolecular Features: The allyl ester derivative forms C–H∙∙∙O hydrogen-bonded chains (D∙∙∙A = 3.40 Å) parallel to the crystallographic b-axis, whereas the methyl ester lacks such pronounced interactions due to smaller steric bulk . Dihedral angles between the coumarin core and substituents (e.g., 11.4° for the diethylamino group) influence conjugation efficiency and fluorescence quantum yields .

Biological Activity: The target compound and its analogs show enzyme inhibitory activity. For instance, 7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide derivatives act as reversible inhibitors of butyrylcholinesterase (BChE), with IC₅₀ values in the micromolar range . Coumarin-quinone conjugates (e.g., with trifluoromethylbenzyl groups) exhibit mitochondrial targeting and ferroptosis suppression, highlighting the role of the 3-carboxylate group in modulating bioactivity .

Synthetic Flexibility: Knoevenagel condensation is the most common synthetic route, but yields vary with substituents. For example, ethyl esters (30% yield) are harder to isolate than methyl esters (84%) due to side reactions . Post-functionalization (e.g., oxime formation with methacryloyl chloride) enables applications in polymer chemistry and drug delivery .

Table 2: Spectral Data Comparison

| Compound | UV-Vis λabs (nm) | Fluorescence λem (nm) | Quantum Yield (ΦF) | NMR (¹H, δ ppm) |

|---|---|---|---|---|

| This compound | 415 | 464 | 0.08 | 3.48 (q, NCH₂), 1.14 (t, NCH₂CH₃) |

| Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | 415 | 464 | 0.08 | 4.29 (q, OCH₂), 1.31 (t, OCH₂CH₃) |

| Allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate | 415 | 464 | 0.08 | 6.01 (m, CH=CH₂), 4.72 (dt, OCH₂) |

| 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid methyl ester | 350 | 420 | <0.01 | 6.78 (d, aromatic H), 3.90 (s, OCH₃) |

Biological Activity

Methyl 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylate, a compound with the CAS number 142800-69-9, belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

The chemical structure of this compound is characterized by a chromene backbone with a diethylamino group and a carboxylate moiety. Its molecular formula is , and it exhibits unique fluorescence properties, making it a candidate for various applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.33 g/mol |

| CAS Number | 142800-69-9 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antioxidant Activity

Research indicates that coumarin derivatives, including this compound, exhibit significant antioxidant properties. A study demonstrated that modifications at specific positions on the coumarin ring can enhance the radical scavenging ability of these compounds.

Case Study: Radical Scavenging Activity

In one study, the compound was tested for its ability to scavenge free radicals using DPPH and ABTS assays. The results showed an IC50 value significantly lower than that of ascorbic acid, indicating potent antioxidant activity.

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies focusing on Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it may help in managing cognitive decline associated with neurodegenerative diseases.

Table 2: AChE Inhibition Data

| Compound | IC50 (μM) |

|---|---|

| This compound | 3.0 |

| Standard AChE Inhibitor (Donepezil) | 0.09 |

Anti-inflammatory Properties

Another area of research has focused on the anti-inflammatory effects of this compound. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce oxidative stress in cellular models, further supporting its potential therapeutic applications.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups enhances electron donation capabilities, stabilizing radical species.

- Enzyme Inhibition : The diethylamino group may interact with active sites on enzymes like AChE, leading to inhibition.

- Cell Signaling Modulation : The compound may influence pathways involved in inflammation and apoptosis.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.